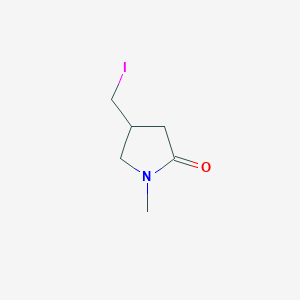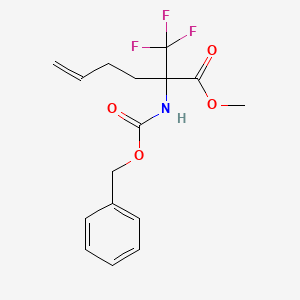![molecular formula C14H12F3NO B3096994 [4-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine CAS No. 129560-02-7](/img/structure/B3096994.png)
[4-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine
Descripción general
Descripción
[4-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine: is an organic compound with the molecular formula C14H12F3NO It is characterized by the presence of a trifluoromethyl group attached to a phenoxyphenyl structure, which is further connected to a methanamine group
Mecanismo De Acción
Target of Action
It is known that the compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These compounds contain a benzene ring substituted with one or more trifluoromethyl groups .
Biochemical Pathways
It has been reported that the compound can be used to prepare a fungicide for use in agriculture or forestry , suggesting that it may interact with biochemical pathways related to fungal growth and development.
Pharmacokinetics
The compound has a molecular weight of 175.15 and a density of 1.229 g/mL at 25 °C .
Result of Action
It has been reported that the compound can be used to prepare a fungicide for use in agriculture or forestry , suggesting that it may have antifungal effects.
Action Environment
It is known that the compound should be stored in a dark place, sealed, and at room temperature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine typically involves the following steps:
Formation of the Phenoxyphenyl Intermediate: This step involves the reaction of 4-(trifluoromethyl)phenol with 4-bromophenylmethanamine under basic conditions to form the phenoxyphenyl intermediate.
Amination Reaction: The phenoxyphenyl intermediate is then subjected to an amination reaction with ammonia or an amine source to introduce the methanamine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Processing: Involves the stepwise addition of reactants in a controlled environment.
Continuous Flow Processing: Utilizes a continuous flow reactor to maintain a steady production rate.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [4-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenoxyphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Material Science: Incorporated into polymers and materials to impart specific properties such as hydrophobicity or thermal stability.
Biology and Medicine:
Pharmaceuticals: Investigated for potential use as a drug intermediate or active pharmaceutical ingredient due to its unique structural features.
Biological Studies: Used in research to study its effects on biological systems and potential therapeutic applications.
Industry:
Chemical Manufacturing: Employed in the synthesis of other complex organic compounds.
Agriculture: Potential use in the development of agrochemicals.
Comparación Con Compuestos Similares
[4-(Trifluoromethyl)phenoxy]phenylmethanol: Similar structure but with a hydroxyl group instead of a methanamine group.
[4-(Trifluoromethyl)phenoxy]phenylacetic acid: Contains an acetic acid group instead of a methanamine group.
Uniqueness:
Structural Features: The presence of both the trifluoromethyl group and the methanamine group imparts unique chemical properties, such as increased lipophilicity and potential for hydrogen bonding.
Reactivity: The compound’s reactivity is influenced by the electron-withdrawing trifluoromethyl group, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
[4-[4-(trifluoromethyl)phenoxy]phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c15-14(16,17)11-3-7-13(8-4-11)19-12-5-1-10(9-18)2-6-12/h1-8H,9,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHMLJKTANYHCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one](/img/structure/B3096913.png)

![(1R)-2,2',3,3'-Tetrahydro-6,6'-di(1-naphthalenyl)-1,1'-spirobi[1H-indene]-7,7'-diol](/img/structure/B3096930.png)



![[1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]amine hydrochloride](/img/structure/B3096946.png)
![(R)-N-(1-(3-(benzyloxy)-2-hydroxypropyl)-2-(1-(benzyloxy)-2-methylpropan-2-yl)-6-fluoro-1H-indol-5-yl)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamide](/img/structure/B3096953.png)
amine](/img/structure/B3096958.png)
amine](/img/structure/B3096973.png)
![8,8-bis(3,7-dimethyloctyl)-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene](/img/structure/B3096980.png)
![methyl (E)-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propenoate](/img/structure/B3096988.png)


